BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Physicochemical characterization Positional isomerism Lipophilicity

N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride (CAS 1186049-57-9) is a synthetic piperazine-acetamide derivative with the molecular formula C₁₄H₂₃Cl₂N₃O and a molecular weight of 320.26 g/mol. It is the dihydrochloride salt of the free base (CAS 110393-33-4, C₁₄H₂₁N₃O, MW 247.34), a member of the N-aryl-piperazineacetamide class.

Molecular Formula C14H23Cl2N3O
Molecular Weight 320.3 g/mol
CAS No. 1186049-57-9
Cat. No. B1396371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
CAS1186049-57-9
Molecular FormulaC14H23Cl2N3O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
InChIInChI=1S/C14H21N3O.2ClH/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
InChIKeyLWLFYSFYDXUGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride (CAS 1186049-57-9): Compound Class and Structural Identity for Research Procurement


N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride (CAS 1186049-57-9) is a synthetic piperazine-acetamide derivative with the molecular formula C₁₄H₂₃Cl₂N₃O and a molecular weight of 320.26 g/mol [1]. It is the dihydrochloride salt of the free base (CAS 110393-33-4, C₁₄H₂₁N₃O, MW 247.34), a member of the N-aryl-piperazineacetamide class . The compound features a 3,4-dimethylphenyl substituent on the acetamide nitrogen and an unsubstituted piperazine ring, placing it structurally among analogs such as the 2,6-dimethylphenyl isomer (CVT-2738 / Ranolazine Related Compound C, CAS 5294-61-1) and other substituted N-phenylpiperazineacetamides [1]. The dihydrochloride salt form is reported to enhance aqueous solubility and stability compared to the free base, making it suitable for pharmaceutical and biochemical research applications [2]. The compound is commercially available from multiple vendors at a typical purity of 95% [1].

Why N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride Cannot Be Casually Substituted by Its Positional Isomers or Class Analogs


Within the N-aryl-piperazineacetamide series, the position and pattern of methyl substitution on the phenyl ring fundamentally alter physicochemical properties, receptor recognition, and metabolic fate — rendering simple interchange between positional isomers scientifically unsound [1]. The 3,4-dimethylphenyl substituent in the target compound confers a distinct electronic distribution (XLogP ~1.5, topological polar surface area 44.4 Ų) compared to the 2,6-dimethylphenyl isomer (CVT-2738, ranolazine-related), which bears ortho-substitution that introduces steric hindrance around the amide bond and alters conformational preferences [2]. Literature on analogous N-phenylpiperazine series demonstrates that even single-methyl positional shifts (e.g., 3-methyl vs. 4-methyl vs. 2,6-dimethyl) produce divergent binding affinities at serotonin, dopamine, and sigma receptors, with Ki values varying by orders of magnitude [1]. Generic substitution without isomer-specific characterization data therefore carries a high risk of irreproducible experimental results and invalid structure-activity conclusions.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride: Comparator Data Guide


Positional Isomerism: 3,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Substitution — Physicochemical Property Divergence

The 3,4-dimethylphenyl substitution pattern in the target compound produces computed physicochemical properties measurably distinct from the 2,6-dimethylphenyl isomer. The target compound's XLogP of approximately 1.5 reflects lower lipophilicity than ortho-substituted analogs, a consequence of the para-methyl group's reduced steric shielding of the amide NH compared to the doubly ortho-substituted 2,6-isomer [1]. The topological polar surface area (TPSA) of 44.4 Ų is identical between isomers due to identical heteroatom counts, yet the spatial orientation of the phenyl ring relative to the piperazine-acetamide scaffold differs, influencing molecular recognition [1]. This matters for procurement because the 2,6-isomer (CVT-2738) is a defined USP Reference Standard for ranolazine impurity testing and is widely available; researchers requiring the 3,4-isomer for SAR studies or as a distinct synthetic intermediate must specifically source this compound and not assume interchangeability .

Physicochemical characterization Positional isomerism Lipophilicity

Salt Form Differentiation: Dihydrochloride Salt vs. Free Base — Solubility and Handling Advantages

The target compound is supplied as the dihydrochloride salt (C₁₄H₂₃Cl₂N₃O, MW 320.26), which is reported to provide enhanced aqueous solubility and solid-state stability compared to the free base (C₁₄H₂₁N₃O, MW 247.34) [1]. The free base form (CAS 110393-33-4) is also commercially available, but the dihydrochloride form (CAS 1186049-57-9) is specifically noted as preferable for pharmaceutical and biochemical research applications requiring aqueous dissolution [1]. This distinguishes the compound from the more commonly cited 2,6-dimethylphenyl isomer (CVT-2738), which is typically supplied as the free base at 95% purity . No quantitative solubility measurements for either form were identified in the publicly accessible primary literature; this evidence is based on vendor technical descriptions and general salt-form principles [1].

Salt selection Aqueous solubility Formulation

Potential Receptor Recognition Divergence: Structural Basis for Differential CNS Target Engagement Among N-Aryl Piperazineacetamide Positional Isomers

Although no direct receptor binding data (Ki, IC₅₀) for N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride were identified in the publicly accessible literature, robust class-level evidence demonstrates that the position of methyl substituents on the N-phenyl ring of piperazineacetamides critically determines receptor subtype selectivity and affinity [1][2]. In a systematically studied series of N-phenylpiperazine analogs as dopamine D3 receptor ligands, binding affinities varied dramatically between positional isomers: for example, 2,3-dimethylphenyl, 3,4-dimethylphenyl, and 2,6-dimethylphenyl substitution patterns produced distinct Ki profiles across D2, D3, sigma-1, sigma-2, and 5-HT receptor subtypes [1]. Separately, the 3,4-dimethylphenylpiperazine moiety has been validated in a different scaffold (A-381393, a benzimidazole-piperazine) as conferring potent and selective dopamine D4 receptor antagonism (Ki = 1.5 nM at D4 with >100-fold selectivity over D2 and D3) [2]. These precedents establish that the 3,4-dimethylphenyl pharmacophore, when presented in a piperazine-containing scaffold, can drive specific receptor recognition profiles that are not recapitulated by other positional isomers [2].

Receptor binding Dopamine receptors Serotonin receptors Structure-activity relationship

Commercial Availability and Purity Specification: Differential Sourcing Landscape for the 3,4-Isomer vs. the 2,6-Isomer

The target compound (CAS 1186049-57-9) is available from multiple research chemical suppliers (e.g., Combi-Blocks as catalog QY-5701, Leyan as catalog 1757100) at a standard purity of 95% . In contrast, the 2,6-dimethylphenyl isomer (CVT-2738, CAS 5294-61-1) is widely distributed as a USP Reference Standard (Ranolazine Related Compound C) with certified purity suitable for analytical method validation in pharmaceutical quality control . This distinction is critical for procurement: the 2,6-isomer is optimized for use as an analytical reference material in ranolazine impurity profiling, whereas the 3,4-isomer is positioned as a research-grade synthetic intermediate or exploratory pharmacology tool compound, typically without certified reference standard documentation . The dihydrochloride salt form (MW 320.26) also distinguishes the target from the 2,6-isomer which is most commonly supplied as the free base (MW 247.34), affecting gravimetric calculations for solution preparation .

Chemical procurement Reference standards Purity specification

Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide Dihydrochloride Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies of N-Aryl Piperazineacetamide CNS Receptor Ligands

The 3,4-dimethylphenyl substitution pattern represents a distinct regioisomeric point in SAR matrices exploring the effect of aryl substitution on dopamine, serotonin, and sigma receptor engagement. This compound serves as the 3,4-dimethyl benchmark within a series that includes the 2,6-dimethyl (CVT-2738), 2,3-dimethyl, and 3,5-dimethyl isomers. Class-level literature indicates that the 3,4-dimethylphenylpiperazine motif can confer selective dopamine D4 receptor antagonism when embedded in appropriate scaffolds (e.g., A-381393, D4 Ki = 1.5 nM) [1]. The dihydrochloride salt form facilitates direct use in aqueous binding assay buffers without organic co-solvent interference, a practical advantage over free-base isomers in early-stage screening cascades [2].

Synthetic Intermediate for N-Substituted Piperazine Derivatives via Secondary Amine Functionalization

The unsubstituted piperazine NH in this compound provides a reactive handle for further derivatization — including N-alkylation, N-arylation, and N-acylation — to generate focused libraries of 4-substituted piperazineacetamides bearing the 3,4-dimethylphenyl pharmacophore. This synthetic versatility distinguishes it from N-arylpiperazines that already bear substitution on the piperazine ring. The compound can serve as a common late-stage intermediate in medicinal chemistry programs, where the 3,4-dimethylphenyl group is retained as a constant pharmacophoric element while diversity is introduced at the piperazine 4-position [3].

Analytical Reference for Distinguishing Regioisomeric Impurities in Piperazineacetamide APIs

In the analytical development and quality control of piperazineacetamide-based active pharmaceutical ingredients (e.g., ranolazine and its structural analogs), regioisomeric impurities arising from positional isomerism of the dimethylphenyl moiety must be chromatographically resolved and individually quantified. The 3,4-isomer (this compound) can serve as a marker standard for method development, enabling HPLC/UPLC separation from the 2,6-isomer (the principal ranolazine-related compound) [4]. The dihydrochloride salt form provides consistent weighing and dissolution characteristics for analytical standard preparation, an advantage when precision in solution concentration is required [2].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.